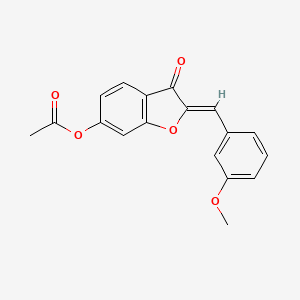

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Description

(Z)-2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 3-methoxybenzylidene group at the C2 position and an acetate ester at the C6 position. Aurones are a class of naturally occurring flavonoids with demonstrated antitumor, antiviral, and anti-inflammatory properties . Its Z-configuration is critical for biological activity, as evidenced by studies on related analogs .

Properties

IUPAC Name |

[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-11(19)22-14-6-7-15-16(10-14)23-17(18(15)20)9-12-4-3-5-13(8-12)21-2/h3-10H,1-2H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUOIZJABUPWPP-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of 3-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction mixture is then refluxed in an appropriate solvent, such as ethanol or methanol, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzylidene double bond can be reduced to form a saturated derivative.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of (Z)-2-(3-methoxybenzyl)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate.

Substitution: Formation of derivatives with various functional groups replacing the acetate moiety.

Scientific Research Applications

Synthesis Overview

- Starting Materials : Benzofuran derivatives, methoxybenzaldehyde, and acetic anhydride.

- Reaction Conditions : Acidic or basic conditions; temperature control is crucial.

- Purification : Techniques like recrystallization or chromatography are often employed to isolate the desired compound.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against resistant strains such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii. A study reported Minimum Inhibitory Concentration (MIC) values as low as 2 μg/mL for some derivatives against MRSA.

| Compound | Target Bacteria | MIC (μg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| 17 | Staphylococcus aureus | 2 | 99.4 |

| 18 | Staphylococcus aureus | 2 | 98.7 |

| 17 | Acinetobacter baumannii | 16 | 98.2 |

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress modulation and cell cycle regulation.

Material Science

The unique structural features of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate also make it a candidate for applications in material science:

- Polymer Chemistry : Its ability to participate in polymerization reactions can lead to the development of novel materials with tailored properties.

- Sensors : The compound's electronic properties may be harnessed in the design of sensors for environmental monitoring or biomedical applications.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated various benzylidene derivatives' effectiveness against multi-drug-resistant bacteria. The results highlighted that modifications in the molecular structure significantly enhanced antibacterial activity, showcasing the importance of structural optimization in drug design.

Case Study 2: Anticancer Mechanisms

Research investigating the anticancer effects of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives revealed their ability to trigger apoptosis in cancer cells via reactive oxygen species generation and modulation of apoptosis-related proteins. This underscores the therapeutic potential of these compounds in cancer treatment.

Mechanism of Action

The mechanism of action of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aurones and their analogs exhibit diverse biological activities depending on substituents at the benzylidene and C6 positions. Below is a detailed comparison of key analogs:

Table 1: Comparative Analysis of Aurone Derivatives

Key Findings:

Substituent Impact on Activity :

- Benzylidene Modifications :

- Aurones with heterocyclic benzylidene groups (e.g., indole in 5a, pyridine in 5b) show nanomolar potency against cancer cells . The 3-methoxy group in the target compound may enhance tubulin binding, similar to trimethoxy-substituted analogs (e.g., ), though direct data is lacking.

- Fluorinated analogs (e.g., CAS 620547-49-1) may exhibit altered pharmacokinetics due to fluorine’s electronegativity, but activity data is unavailable .

- C6 Functional Groups :

- Acetate esters (target compound, A3) likely improve solubility compared to carbamates (e.g., 9d) or acetonitrile (5a). However, carbamates and acetonitrile derivatives demonstrate superior in vivo stability .

- Triacetate groups (B5) may further enhance bioavailability but require metabolic activation .

Tubulin Targeting :

- Aurones 5a and 5b inhibit tubulin polymerization by binding to the colchicine site, a mechanism shared with combretastatins . The target compound’s 3-methoxy group aligns with SAR trends favoring electron-donating substituents for tubulin interaction .

Synthetic Yields and Physicochemical Properties :

Biological Activity

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a methoxy group and an acetate moiety. Its structure can be represented as follows:

This configuration is believed to contribute to its interaction with biological targets, particularly in cancer therapy and anti-inflammatory applications.

Anticancer Properties

Recent research has highlighted the anticancer potential of compounds related to this compound. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, thereby reducing inflammation markers such as TNF-alpha and IL-6.

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

- Modulation of Inflammatory Pathways : It downregulates NF-kB signaling, which is crucial for inflammatory responses.

Case Studies

- Study on M-HeLa Cells : A study assessed the cytotoxic effects of the compound on cervical adenocarcinoma cells. Results showed a dose-dependent decrease in cell viability, with morphological changes indicating apoptosis .

- Anti-inflammatory Activity in Animal Models : In vivo studies using murine models demonstrated that administration of the compound significantly reduced paw edema in induced inflammation models, correlating with decreased levels of inflammatory mediators .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate?

- Methodological Answer : Synthesis typically involves condensation of 3-methoxybenzaldehyde derivatives with a benzofuran-3(2H)-one scaffold. For example, analogous aurone derivatives are synthesized via base-catalyzed Claisen-Schmidt condensation using NaH in THF or 1,4-dioxane as solvents . Reaction monitoring via TLC and purification via column chromatography are recommended to isolate the Z-isomer. Key parameters include temperature control (0–25°C) and stoichiometric ratios of aldehyde to ketone precursors.

Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used . For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments can distinguish Z/E isomers by detecting spatial proximity between the methoxy group and adjacent protons .

Q. What analytical techniques are recommended for validating purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR verify substituent positions and purity. For example, in analogous compounds, characteristic peaks include δ 7.80 (d, J = 8.3 Hz) for the benzofuran proton and δ 2.36 (s) for acetate methyl groups . HPLC with UV detection (λ = 254–300 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced tubulin-binding activity?

- Methodological Answer : SAR studies on aurone analogs highlight the importance of substituents at the benzylidene and benzofuran positions. For example, electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene ring enhance tubulin polymerization inhibition. Molecular docking (e.g., AutoDock Vina) into the colchicine-binding site of tubulin (PDB: 1SA0) can predict binding affinity. In vitro validation via microtubule destabilization assays (IC values < 100 nM) and cell cycle arrest (G2/M phase) in leukemia models are critical .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (PK) or metabolic instability. Strategies include:

- PK/PD Modeling : Measure plasma half-life (e.g., LC-MS/MS) in murine models.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) to improve bioavailability .

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

Q. What methodologies are effective for analyzing data from crystallographic refinement when structural disorder is observed?

- Methodological Answer : Use SHELXL’s PART instruction to model disorder. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with R (<5%) and wR (<15%) indices. For severe cases, twin refinement (TWIN/BASF commands) or alternative software like SIR97 may resolve ambiguities .

Q. How to address unexpected byproducts in benzofuran synthesis?

- Methodological Answer : Byproducts (e.g., E-isomers or dimerized species) can arise from prolonged reaction times or excess base. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.